rac-Paroxetine-d4 Hydrochloride
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Overview
Description
rac-Paroxetine-d4 Hydrochloride is a deuterated form of rac-Paroxetine Hydrochloride. It is a selective serotonin reuptake inhibitor (SSRI) used primarily in scientific research. The compound is characterized by the substitution of hydrogen atoms with deuterium, which can affect its pharmacokinetic and metabolic profiles .
Preparation Methods
The preparation of rac-Paroxetine-d4 Hydrochloride generally involves the synthesis of deuterated paroxetine followed by its reaction with hydrochloric acid to form the hydrochloride salt . The synthetic route typically includes the following steps:
Synthesis of Deuterated Paroxetine: This involves the incorporation of deuterium into the paroxetine molecule.
Formation of Hydrochloride Salt: The deuterated paroxetine is then reacted with hydrochloric acid under controlled conditions to obtain this compound.
Chemical Reactions Analysis
rac-Paroxetine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
rac-Paroxetine-d4 Hydrochloride has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation during drug development.
Biology: Employed in studies involving serotonin transporters and neuronal signaling.
Medicine: Utilized in pharmacokinetic and metabolic studies to understand the behavior of deuterated drugs.
Industry: Applied in the development of new antidepressant drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of rac-Paroxetine-d4 Hydrochloride involves the inhibition of the serotonin transporter (SERT), which prevents the reuptake of serotonin into presynaptic neurons. This increases the level of serotonin in the synaptic cleft, thereby enhancing serotonergic activity . The molecular targets include the serotonin transporter and various pathways involved in serotonin signaling .
Comparison with Similar Compounds
rac-Paroxetine-d4 Hydrochloride is unique due to its deuterium substitution, which can affect its pharmacokinetic and metabolic profiles. Similar compounds include:
Paroxetine Hydrochloride: The non-deuterated form of the compound.
Fluoxetine Hydrochloride: Another SSRI with a similar mechanism of action.
Sertraline Hydrochloride: An SSRI used for similar therapeutic purposes
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications.
Properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1/i1D,2D,3D,4D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRVIPPMNMYGS-TYPQLLAASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@@H]2CCNC[C@H]2COC3=CC4=C(C=C3)OCO4)[2H])[2H])F)[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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